molecular formula C12H10N2O B1384244 (Z)-Phenyl(pyridin-4-YL)methanone oxime CAS No. 2147-26-4

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Cat. No. B1384244
CAS RN: 2147-26-4
M. Wt: 198.22 g/mol
InChI Key: SNRZFINAACEZKZ-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-Phenyl(pyridin-4-YL)methanone oxime” is a chemical compound with the molecular formula C12H10N2O1. It is used for research purposes and is not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives was achieved by opening the central cycle of the pyrido[3,4-g]quinazoline scaffold2. The derivatives were prepared from the corresponding ketone precursor2. However, the exact synthesis process for “(Z)-Phenyl(pyridin-4-YL)methanone oxime” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” is not explicitly provided in the available resources. However, a related compound, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, was found to have a planar structure2.



Chemical Reactions Analysis

The chemical reactions involving “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, a related compound, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, was synthesized and evaluated toward a panel of protein kinases2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, it has a molecular weight of 198.22 g/mol1.


Scientific Research Applications

Crystal Structure Analysis

The structural analysis of (E)-phenyl(pyridin-2-yl)methanone oxime revealed its crystallization in a monoclinic space group. This compound forms inversion dimers linked by hydrogen bonds and C—H⋯π interactions, with a notable dihedral angle between the pyridine and phenyl rings (Rodríguez-Mora et al., 2013).

Antimicrobial Activity

A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity (Kumar et al., 2012). Additionally, another study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones revealed potent antimicrobial and antimycobacterial activities, with some compounds showing effectiveness similar to standard drugs (Narasimhan et al., 2011).

Thermal and Optical Studies

A study focused on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its thermal properties and stability in the temperature range of 20-170°C. The study also highlighted its structural, optical, and theoretical aspects (Karthik et al., 2021).

Spectroscopic Properties

Research on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones showed dual fluorescence in various solvents, highlighting the effect of structure and environment on these properties (Al-Ansari, 2016).

Molecular Structure and Docking Studies

A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) focused on its molecular structure, spectroscopic characteristics, quantum chemical, topological analyses, molecular docking, and antimicrobial activity, offering comprehensive insights into the compound's potential therapeutic applications (Sivakumar et al., 2021).

Safety And Hazards

The safety and hazards of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources.


Future Directions

The future directions for the research and development of “(Z)-Phenyl(pyridin-4-YL)methanone oxime” are not explicitly mentioned in the available resources. However, the synthesis of related compounds, such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives, has been reported, indicating potential areas of exploration2.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZFINAACEZKZ-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 2
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 3
Reactant of Route 3
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 4
Reactant of Route 4
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 5
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 6
(Z)-Phenyl(pyridin-4-YL)methanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.